1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL
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Overview
Description
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a hydroxyl group at the 7th position and two methyl groups at the 1st position. Tetrahydroisoquinolines are known for their presence in various natural products and therapeutic agents, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, can be employed to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation of isoquinoline derivatives or other advanced synthetic methodologies that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
MAO Inhibition: Inhibition of monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters.
Free Radical Scavenging: Its antioxidant properties help in scavenging free radicals, thereby providing neuroprotection.
Glutamatergic System Antagonism: It may antagonize the glutamatergic system, contributing to its neuroprotective effects.
Comparison with Similar Compounds
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-OL can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a simpler structure and different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential therapeutic applications.
3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Exhibits a different mechanism of action and is used in various chemical and biological studies.
These comparisons highlight the unique structural features and diverse applications of this compound.
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinolin-7-ol |
InChI |
InChI=1S/C11H15NO/c1-11(2)10-7-9(13)4-3-8(10)5-6-12-11/h3-4,7,12-13H,5-6H2,1-2H3 |
InChI Key |
VAGOAMAYMPPEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)C=CC(=C2)O)C |
Origin of Product |
United States |
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